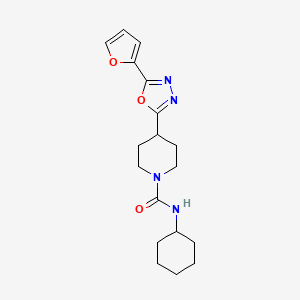

N-cyclohexyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h4,7,12-14H,1-3,5-6,8-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZNCZIWTKZZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the oxadiazole class of heterocycles. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, summarizing key findings and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.36 g/mol. The structure features a piperidine ring substituted with an oxadiazole and a furan moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may inhibit specific enzymes and block receptor sites involved in inflammatory and cancer pathways.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, N-cyclohexyl derivatives have shown effectiveness against drug-resistant strains of bacteria, including Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.25 μg/mL, demonstrating potent activity against Gram-positive bacteria .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various cell types. This property could make it a candidate for treating conditions characterized by excessive inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives. For example, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from micromolar to sub-micromolar concentrations .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of oxadiazole derivatives on MCF-7 cells, it was found that certain analogs induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of caspase activation and p53 expression, indicating that these compounds may trigger programmed cell death pathways .

Study 2: Antimicrobial Profile

Another investigation focused on the antimicrobial efficacy of related oxadiazole compounds against MRSA and vancomycin-resistant enterococci. The study highlighted that these compounds not only inhibited bacterial growth but also prevented biofilm formation—a critical factor in chronic infections .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Preliminary studies indicate that N-cyclohexyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibits antimicrobial properties. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects:

Research has suggested that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways in biological systems. This is particularly relevant for conditions characterized by chronic inflammation .

Drug Development:

The compound's unique structural features make it a valuable scaffold for drug development. It can be modified to enhance its pharmacological profiles, targeting specific diseases such as cancer or bacterial infections. Its ability to inhibit certain enzymes involved in disease pathways is under investigation .

Biological Research Applications

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as protein kinases. This interaction can inhibit cellular signaling pathways crucial for cell proliferation and survival.

Potential as a Bioactive Molecule:

Due to its diverse functional groups, the compound may exhibit various bioactivities beyond antimicrobial and anti-inflammatory effects. Ongoing studies are exploring its potential as an anticancer agent by targeting tumor-associated pathways .

Industrial Applications

Material Science:

The unique chemical structure of this compound makes it suitable for developing new materials with specific properties. Its application in polymers and coatings is being explored due to its stability and reactivity.

Synthesis of Complex Molecules:

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired functionalities.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria. |

| Study B (2024) | Identified anti-inflammatory properties through inhibition of cytokine production. |

| Study C (2025) | Investigated the compound's potential as a kinase inhibitor in cancer cells. |

These studies highlight the compound's versatility and potential across multiple domains of research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several 1,3,4-oxadiazole and piperidine derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Insights from Structural Variations:

Piperidine/Carboxamide Modifications: The cyclohexyl carboxamide in the target compound likely improves metabolic stability over smaller alkyl groups (e.g., ethyl in LMM11) due to steric hindrance .

Biological Activity Trends :

- LMM11 demonstrated antifungal activity against C. albicans (MIC₅₀: 8 µg/mL), attributed to thioredoxin reductase (TrxR) inhibition. The target compound’s structural similarity suggests analogous mechanisms, though experimental validation is required .

- Compounds with benzoxazolo-thiazole cores () exhibit divergent scaffolds but retain piperidine-carboxamide motifs, highlighting the versatility of this moiety in diverse target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.